molecular formula C9H5BrN2O2S B13926843 5-Bromo-2-(4-nitrophenyl)thiazole

5-Bromo-2-(4-nitrophenyl)thiazole

Cat. No.: B13926843
M. Wt: 285.12 g/mol
InChI Key: VRFHDKJBJQHKQV-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-nitrophenyl)thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and a nitrophenyl group at the 2-position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-nitrophenyl)thiazole typically involves the bromination of a thiazole precursor. One common method is the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach involves the radical bromination of the methyl group of a thiazole derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-nitrophenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens and other electrophiles.

    Nucleophilic Substitution: Reagents such as amines and thiols are often used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various halogenated derivatives, while nucleophilic substitution can produce amine or thiol derivatives .

Scientific Research Applications

5-Bromo-2-(4-nitrophenyl)thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-nitrophenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and reactive positions allow it to participate in various biochemical reactions. It can activate or inhibit enzymes, modulate receptor activity, and interfere with cellular pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenylthiazole: Similar structure but with different substitution positions.

    5-Chloro-2-(4-nitrophenyl)thiazole: Chlorine atom instead of bromine.

    2-(4-Nitrophenyl)thiazole: Lacks the bromine atom at the 5-position

Uniqueness

5-Bromo-2-(4-nitrophenyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H5BrN2O2S

Molecular Weight

285.12 g/mol

IUPAC Name

5-bromo-2-(4-nitrophenyl)-1,3-thiazole

InChI

InChI=1S/C9H5BrN2O2S/c10-8-5-11-9(15-8)6-1-3-7(4-2-6)12(13)14/h1-5H

InChI Key

VRFHDKJBJQHKQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)Br)[N+](=O)[O-]

Origin of Product

United States

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